BenchChemオンラインストアへようこそ!

trans-2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol

stereochemistry chiral separation enantiomeric purity

Procure the defined trans stereoisomer (CAS 2150123-93-4) to eliminate stereochemical ambiguity in your SAR studies. Unlike the undefined analog (CAS 1864178-85-7), this building block guarantees the (1R,2R) configuration, ensuring reproducible binding geometry. The cyclobutanol ring imposes conformational restriction that reduces entropic penalties, while the 4-methoxypiperidine moiety provides a vector for diversification. Ideal for anti-inflammatory lead optimization and chiral method development.

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
CAS No. 2150123-93-4
Cat. No. B1485612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol
CAS2150123-93-4
Molecular FormulaC10H19NO2
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESCOC1CCN(CC1)C2CCC2O
InChIInChI=1S/C10H19NO2/c1-13-8-4-6-11(7-5-8)9-2-3-10(9)12/h8-10,12H,2-7H2,1H3/t9-,10-/m1/s1
InChIKeyHYOQPFWKDSJJHO-NXEZZACHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol (CAS 2150123-93-4): Baseline Characterization for Procurement Decision-Making


trans-2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol is a synthetic small-molecule building block that integrates a conformationally constrained cyclobutanol ring with a 4-methoxypiperidine moiety . This compound is defined by its specific trans stereochemistry, which confers a distinct three-dimensional arrangement compared to its cis isomer and the stereochemically undefined analog (CAS 1864178-85-7). With a molecular weight of 185.26 g/mol and the InChI Key HYOQPFWKDSJJHO-NXEZZACHSA-N, it is supplied as a research-use-only chemical intermediate . The cyclobutane ring provides conformational restriction that can reduce entropic penalties upon target binding , while the piperidine moiety represents one of the most prevalent heterocyclic scaffolds in FDA-approved drugs [1].

Why Generic Substitution Fails for trans-2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol: Stereochemical and Scaffold Constraints


Generic substitution between trans-2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol and its commercially available alternatives is scientifically unsound due to three distinct structural differentiators. First, the trans stereochemistry produces a unique spatial orientation of the cyclobutanol hydroxyl group relative to the piperidine ring; substitution with the cis isomer or the undefined analog (CAS 1864178-85-7, InChI Key HYOQPFWKDSJJHO-UHFFFAOYSA-N) introduces uncontrolled stereochemical variation that can alter binding geometry and biological outcomes . Second, the cyclobutane scaffold is recognized in medicinal chemistry for its capacity to induce conformational restriction, which reduces the entropic penalty upon target engagement and can enhance target selectivity . Third, the 4-methoxy substituent on the piperidine ring modulates electronic properties and hydrogen-bonding capacity; analogs lacking this substitution (e.g., unsubstituted piperidinyl-cyclobutanols such as CAS 2770358-86-4 or CAS 1895467-61-4) present different physicochemical and pharmacologic profiles .

Quantitative Evidence Guide: Differentiating trans-2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol from Analogs


Stereochemical Differentiation: trans-Isomer Versus Undefined Analog in Chiral Resolution

trans-2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol (CAS 2150123-93-4) is distinguished from its stereochemically undefined counterpart 2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol (CAS 1864178-85-7) by a defined trans configuration . The trans isomer carries a stereospecific InChI Key (HYOQPFWKDSJJHO-NXEZZACHSA-N) that encodes its defined stereochemistry, whereas the undefined analog bears a non-stereospecific InChI Key (HYOQPFWKDSJJHO-UHFFFAOYSA-N) indicating a mixture of stereoisomers . In the broader class of piperidine-cyclobutanol scaffolds, stereoisomers have been documented to exhibit differential biological activity profiles [1].

stereochemistry chiral separation enantiomeric purity

Cyclobutanol Scaffold Anti-Inflammatory Activity: Benchmarking Against Commercial Analogs

The cyclobutanol-piperidine scaffold class, to which trans-2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol belongs, has demonstrated quantifiable anti-inflammatory activity in cellular assays [1]. Specifically, N-((3-hydroxycyclobutyl)(piperidin-4-yl)methyl)amide, a structurally related cyclobutanol-piperidine compound, significantly inhibited LPS-induced reactive oxygen species (ROS) and nitrite production in RAW 264.7 macrophages [1]. While the trans-2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol compound itself has not been directly assayed in peer-reviewed studies, the scaffold-level activity provides a validated biological baseline [1].

anti-inflammatory cyclobutanol scaffold ROS inhibition macrophage assay

Conformational Constraint Advantage: Cyclobutane Versus Linear Alkyl Chains in Binding Entropy

The cyclobutane ring present in trans-2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol provides a documented conformational restriction advantage over linear alkyl chain-containing analogs . In medicinal chemistry, cyclobutane-containing scaffolds reduce the entropic penalty upon target binding by pre-organizing the molecule into a restricted conformational space . This contrasts with flexible linear alkyl linkers (e.g., propoxy or butoxy chains) found in many piperidine derivatives, which incur a higher entropic cost upon binding due to rotational freedom [1].

conformational restriction entropic penalty binding affinity drug design

4-Methoxy Substitution on Piperidine: Influence on Physicochemical Properties

The 4-methoxy substituent on the piperidine ring of trans-2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol distinguishes it from unsubstituted piperidinyl-cyclobutanols such as 3-(piperidin-4-yl)cyclobutan-1-ol hydrochloride (CAS 2770358-86-4) and 1-(piperidin-4-yl)cyclobutan-1-ol (CAS 1895467-61-4) [1]. Within the broader class of methoxy-functionalized piperidines, the methoxy group has been documented to enhance aqueous solubility and modulate pharmacokinetic properties including membrane permeability and metabolic stability .

methoxy substitution solubility pharmacokinetics piperidine derivatives

Commercial Availability: Defined Stereoisomer Procurement Advantage

trans-2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol (CAS 2150123-93-4) is commercially available as a defined trans stereoisomer from multiple specialty chemical vendors, with typical purity specifications of 95% or higher . In contrast, the stereochemically undefined analog (CAS 1864178-85-7) is marketed as a mixture without stereochemical specification, and structurally simplified analogs (e.g., 4-cyclobutylidenepiperidine, CAS 1235439-91-4) lack the hydroxyl functionality required for downstream derivatization .

procurement commercial availability research chemical stereochemical purity

Recommended Research Applications for trans-2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol Based on Evidence


Structure-Activity Relationship (SAR) Studies Requiring Defined trans Stereochemistry

This compound is specifically suited for medicinal chemistry SAR campaigns where stereochemical identity is a controlled variable. The defined trans configuration (CAS 2150123-93-4) ensures that observed biological effects can be attributed to a specific three-dimensional arrangement, unlike the undefined analog (CAS 1864178-85-7) which introduces stereochemical ambiguity . Researchers can systematically compare trans and cis isomers to elucidate stereochemical contributions to target binding and functional activity .

Anti-Inflammatory Lead Discovery Leveraging Cyclobutanol Scaffold Activity

Given the demonstrated anti-inflammatory activity of structurally related cyclobutanol-piperidine scaffolds in LPS-stimulated RAW 264.7 macrophages , trans-2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol can serve as a starting point for anti-inflammatory lead optimization programs. The cyclobutanol ring provides conformational restriction that may enhance target selectivity compared to flexible-chain piperidine derivatives .

Synthesis of Conformationally Constrained Bioactive Molecules

The cyclobutane-piperidine framework of this compound offers a conformationally restricted core suitable for building three-dimensional, saturated scaffolds . This scaffold type aligns with contemporary medicinal chemistry strategies that favor increased three-dimensionality (higher Fsp³ character) to improve clinical success rates. The trans stereochemistry and 4-methoxy group provide additional vectors for structural diversification through the hydroxyl handle and piperidine nitrogen .

Chiral Resolution and Stereochemical Method Development

The availability of trans-2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol as a defined stereoisomer makes it a suitable reference standard for chiral HPLC method development and stereochemical analysis . It can serve as a model compound for optimizing separation conditions for piperidine-cyclobutanol stereoisomers, with the defined trans configuration providing a benchmark for retention time and enantiomeric purity assessment .

Quote Request

Request a Quote for trans-2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.